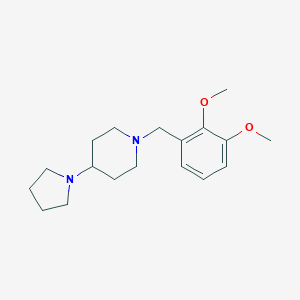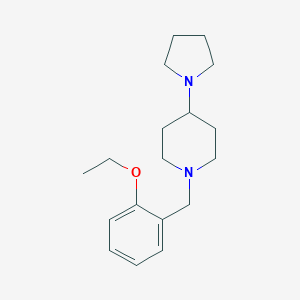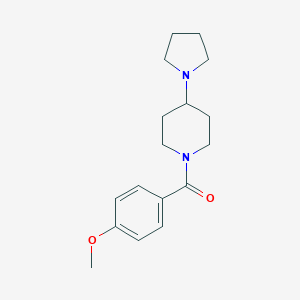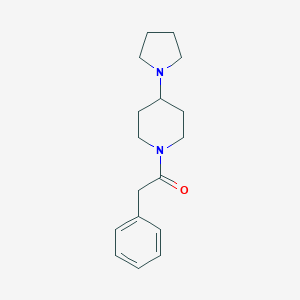![molecular formula C18H27ClN2 B247044 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B247044.png)
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane, also known as JNJ-7925476, is a chemical compound that belongs to the class of azepane derivatives. It has been extensively studied for its potential application in the field of neuroscience, specifically in the treatment of various neurological disorders.
Mecanismo De Acción
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane acts as a selective antagonist of the serotonin 5-HT2C receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. By blocking the activation of this receptor, 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This modulation can result in changes in mood, anxiety, and appetite.
Biochemical and Physiological Effects:
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane has been shown to have various biochemical and physiological effects on the brain and body. It has been shown to decrease the release of dopamine and norepinephrine, which can result in a decrease in anxiety and an increase in mood. 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane has also been shown to decrease food intake and body weight in animal models, suggesting its potential use in the treatment of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane has several advantages for lab experiments, including its selectivity for the serotonin 5-HT2C receptor and its ability to modulate the release of various neurotransmitters. However, it also has several limitations, including its relatively low potency and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane. One potential direction is to further explore its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Another direction is to investigate its potential use in the treatment of drug addiction and obesity. Additionally, future research could focus on developing more potent and selective compounds based on the structure of 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane.
Métodos De Síntesis
The synthesis of 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane involves a series of chemical reactions, starting with the condensation of 4-chlorobenzylamine and 4-piperidone. This intermediate is then reacted with 6-bromo-1-hexanol to form the desired product. The final compound is purified through chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane has been primarily researched for its potential application in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to act as a selective antagonist of the serotonin 5-HT2C receptor, which is involved in the regulation of mood and anxiety. 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane has also been studied for its potential use in the treatment of drug addiction and obesity.
Propiedades
Fórmula molecular |
C18H27ClN2 |
|---|---|
Peso molecular |
306.9 g/mol |
Nombre IUPAC |
1-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C18H27ClN2/c19-17-7-5-16(6-8-17)15-20-13-9-18(10-14-20)21-11-3-1-2-4-12-21/h5-8,18H,1-4,9-15H2 |
Clave InChI |
KJQAKQHALZAGLE-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Cl |
SMILES canónico |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)





![(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)

![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B246979.png)
![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)
![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)
